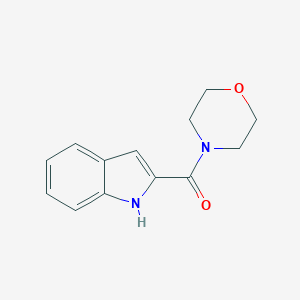

1H-indol-2-yl(morpholin-4-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

25406-89-7 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26g/mol |

IUPAC Name |

1H-indol-2-yl(morpholin-4-yl)methanone |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)12-9-10-3-1-2-4-11(10)14-12/h1-4,9,14H,5-8H2 |

InChI Key |

AAKBKSANSMEPRC-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Investigation of Molecular Targets and Biological Mechanisms of 1h Indol 2 Yl Morpholin 4 Yl Methanone and Analogues

In Vitro Enzyme Inhibition Profiling

The indole-2-carboxamide scaffold is a privileged structure in drug discovery, demonstrating inhibitory activity against several key enzyme families implicated in various disease pathologies.

Kinase Enzyme Family Targets (e.g., Tyrosine Kinases, Protein Kinases)

Small-molecule kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. google.com The process of inhibitor development often involves screening large libraries of compounds against panels of recombinant kinases to identify lead structures. google.com While direct profiling data for 1H-indol-2-yl(morpholin-4-yl)methanone is not prevalent in public literature, the core indole (B1671886) carboxamide structure is recognized as a viable scaffold for kinase inhibitors. Patents have been filed for indole carboxamide compounds, highlighting their potential utility as kinase inhibitors. google.com The development of such inhibitors often targets mutant kinases that arise in diseases like cancer, which can confer therapeutic resistance or increased catalytic activity. google.com Unbiased functional screening of inhibitors against disease-associated mutant kinases represents a strategy to uncover new therapeutic opportunities. google.com The poly-pharmacology of clinical kinase inhibitors (CKIs), where a single agent inhibits multiple kinases, is a critical factor influencing both therapeutic efficacy and potential side effects. x-mol.com

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are epigenetic regulators that are crucial targets in cancer therapy. mdpi.com Disorders in HDAC expression are linked to the development of many cancers, making their selective inhibition a key therapeutic strategy. mdpi.com The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the entrance of the enzyme's active site. mdpi.comnih.gov

The indole motif is a prominent "cap" group in the design of potent HDAC inhibitors. nih.gov Studies have shown that incorporating an indole fragment into benzamide-based structures can significantly enhance inhibitory activity against HDAC1. thieme-connect.com For instance, a series of indole-containing benzamide (B126) derivatives were found to have potent HDAC1 inhibitory activity, with some compounds showing greater potency than the control drug chidamide. thieme-connect.com The substitution on the indole ring can further modulate this activity; a fluorine atom at the 5-position of the indole ring in one analogue resulted in the best inhibitory activity against HDAC1 in its series. thieme-connect.com

Furthermore, dual-target inhibitors combining HDAC inhibition with other anticancer mechanisms have been developed. One such strategy created a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and HDAC. nih.gov The lead compound from this study, which incorporates an indole structure, demonstrated balanced and potent activity against both IDO1 and HDAC1. nih.gov

Table 1: HDAC Inhibitory Activity of Selected Indole-Based Analogues

| Compound ID | Target | IC50 (µM) | Source |

| 3g | HDAC1 | 0.803 | thieme-connect.com |

| 3j | HDAC1 | 0.330 | thieme-connect.com |

| MS-275 (Control) | HDAC1 | 0.668 | thieme-connect.com |

| Chidamide (Control) | HDAC1 | 1.280 | thieme-connect.com |

| Compound 10 | HDAC1 | 0.0665 | nih.gov |

| Compound 10 | HDAC2 | 0.179 | nih.gov |

| Compound 10 | HDAC3 | 0.045 | nih.gov |

| Compound 10 | HDAC6 | 0.070 | nih.gov |

Phosphoinositide 3-Kinase (PI3K) Pathway Interruption

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers. This makes PI3K an important therapeutic target. nih.gov Research into inhibitors of this pathway has led to the development of potent molecules, some of which feature a morpholine (B109124) moiety.

A notable example is GDC-0941, a potent, selective, and orally bioavailable inhibitor of class I PI3K. nih.gov The chemical structure of GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. nih.gov This compound emerged from a series of thieno[3,2-d]pyrimidine (B1254671) derivatives designed and evaluated as inhibitors of the p110α isoform of PI3K. nih.gov A precursor in this series, 4-(2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine, demonstrates the core combination of a heterocyclic system with a morpholine group, which is central to the structure of this compound. thieme-connect.com The discovery and subsequent clinical evaluation of GDC-0941 underscore the importance of the morpholine group in achieving potent inhibition of the PI3K pathway. nih.gov

Cholinesterase (AChE, BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indole nucleus is a scaffold used extensively in the development of cholinesterase inhibitors. nih.gov

Various studies have synthesized and evaluated compounds containing indole, morpholine, or both moieties for their ability to inhibit these enzymes. In one study, a series of 1H-indole-based multifunctional ligands were developed, with some showing significant inhibition of β-amyloid aggregation, another key pathological process in Alzheimer's disease. nih.gov Another study synthesized a series of 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402)/piperidine/morpholinecarbodithioate derivatives. nih.gov While the variation of the secondary amine (piperazine, piperidine, or morpholine) did not drastically affect the enzyme inhibitory potency, the substituents on these rings were found to be crucial for biological activity. nih.gov For example, a derivative (compound 4m) with a benzhydryl group on a piperazine ring showed an IC50 of 0.092 µM against BuChE, which was significantly more potent than the reference drug donepezil. nih.gov Another study on phenoxyethyl piperidine/morpholine derivatives found that a morpholine-containing compound (7c) acted as a dual inhibitor of both AChE and BuChE. google.com These findings highlight that the indole and morpholine structures are valuable components in the design of effective cholinesterase inhibitors.

Receptor Binding and Modulation Studies

The indole-morpholine scaffold is also instrumental in the design of ligands for various receptor systems, most notably G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR84, Cannabinoid CB2 Receptor)

GPR84

GPR84 is an orphan GPCR activated by medium-chain fatty acids and is considered a proinflammatory target with therapeutic potential in inflammatory diseases. nih.govnih.gov Research has identified several classes of ligands that bind to this receptor. Notably, indole-containing compounds have been identified as GPR84 modulators.

3,3′-diindolylmethane (DIM), a natural product metabolite, has been shown to activate GPR84. nih.gov In the search for more potent and selective ligands, high-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective competitive antagonist of human GPR84. nih.gov This demonstrates that the indole structure is a key pharmacophore for GPR84 antagonism. Homology modeling and mutagenesis studies have helped to define the binding pocket and explain species-specific differences in ligand affinity. nih.gov The activation of GPR84 signaling has also been shown to promote the phagocytic activities of macrophages, suggesting a role in immune response and potentially cancer immunotherapy. nih.gov

Cannabinoid CB2 Receptor

The cannabinoid CB2 receptor, a GPCR primarily expressed in immune cells, is a target for non-psychoactive therapies for inflammatory conditions and pain. Aminoalkylindoles are a well-known class of compounds that act as agonists for both CB1 and CB2 receptors. nih.gov The development of analogues with high selectivity for the CB2 receptor is a major goal to avoid the psychoactive effects associated with CB1 activation. nih.gov

Several indole derivatives containing a morpholine group have been synthesized and identified as potent cannabinoid receptor agonists. A prominent example is JWH-200, chemically known as (1-(2-morpholin-4-ylethyl)indol-3-yl)-naphthalen-1-ylmethanone. google.com This compound is a close structural analogue of this compound. Other related compounds, such as A-834735, have also been developed as potent CB2 receptor agonists. The binding affinity of various cannabinoid ligands to the recombinant CB2 receptor has been characterized, with agonists like CP-55,940 showing high affinity (Kd of 1.3 nM). The modulation of the CB2 receptor by such agonists can attenuate inflammatory responses, for instance by reducing TNF-α-induced proliferation and migration of vascular smooth muscle cells. nih.gov

Exploration of Other Receptor Subtype Affinities

While direct receptor affinity data for this compound is not extensively documented in publicly available research, studies on analogous indole-2-carboxamide structures have revealed interactions with several receptor subtypes. A notable area of investigation has been their allosteric modulation of the cannabinoid receptor 1 (CB1). nih.govassaygenie.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical moieties responsible for these interactions. For instance, the presence of a chloro group at the 5-position of the indole ring and the nature of the substituent at the C3-position have been shown to significantly impact the binding affinity (KB) and cooperativity (α) at the CB1 receptor. nih.govassaygenie.com Some analogues have also demonstrated moderate inhibitory activity at the serotonin (B10506) 5-HT2A receptor. nih.gov

Interactive Data Table: Receptor Subtype Affinities of Indole-2-Carboxamide Analogues

| Compound/Analogue | Receptor Subtype | KB (nM) | α Value | Reference |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | CB1 | 259.3 | 24.5 | nih.govassaygenie.com |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | CB1 | 89.1 | - | nih.govassaygenie.com |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | CB1 | 167.3 | 16.55 | moleculardevices.com |

| Analogue with pyridylmorpholine | 5-HT2A | Moderate Inhibition | - | nih.gov |

Cellular Pathway Perturbations (in vitro studies)

The anticancer effects of these indole derivatives are largely attributed to their ability to disrupt fundamental cellular processes, including cell cycle progression and the induction of programmed cell death (apoptosis).

Cell Cycle Progression Analysis

A significant body of evidence indicates that indole-2-carboxamide analogues can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. Numerous studies have demonstrated that these compounds can halt the cell cycle at the G2/M phase. rsc.orgfrontiersin.org This arrest prevents cells from entering mitosis, thereby inhibiting cell division and tumor growth. The benz[f]indole-4,9-dione analog, SME-6, for example, has been shown to cause an accumulation of cells in the G2/M phase in human lung cancer cells (A549). nih.gov This effect is often associated with the modulation of key cell cycle regulatory proteins.

Interactive Data Table: Effect of Indole Analogues on Cell Cycle Progression

| Compound/Analogue | Cell Line | Concentration | Effect on Cell Cycle | Reference |

| Benz[f]indole-4,9-dione analog (SME-6) | A549 | 3.0 μM | G2/M phase arrest | nih.gov |

| Indole-based TMP analogue (10k) | A549 | - | G2/M phase arrest | rsc.org |

| Indole/1,2,4-triazole hybrid (7i) | - | - | G2/M phase arrest | frontiersin.org |

Apoptosis Induction Pathways

The induction of apoptosis is a hallmark of many effective anticancer agents. Indole-2-carboxamide derivatives have been shown to potently trigger this process in various cancer cell lines. asm.org The apoptotic cascade is often initiated through both intrinsic and extrinsic pathways.

Studies have revealed that these compounds can lead to a significant increase in the levels of key executioner caspases, including caspase-3, caspase-8, and caspase-9. asm.org Furthermore, they have been observed to promote the release of cytochrome c from the mitochondria into the cytosol, a critical event in the intrinsic apoptotic pathway. asm.org For instance, certain indole-2-carboxamide derivatives increased cytochrome c levels in MCF-7 breast cancer cells by 13 to 16 times compared to untreated cells. asm.org

Interactive Data Table: Quantitative Analysis of Apoptosis Induction by Indole-2-Carboxamide Analogues in MCF-7 Cells

| Compound | Parameter | Fold Increase vs. Control | Reference |

| 5d | Cytochrome C | 14 | asm.org |

| 5e | Cytochrome C | 16 | asm.org |

| 5h | Cytochrome C | 13 | asm.org |

Tubulin Polymerization Dynamics

The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated target in cancer therapy. Disruption of tubulin dynamics can lead to mitotic arrest and subsequent apoptosis. Several indole-2-carboxamide analogues have been identified as potent inhibitors of tubulin polymerization. rsc.org

These compounds often bind to the colchicine-binding site on tubulin, thereby preventing the assembly of microtubules. rsc.org The inhibitory activity of some of these analogues on tubulin assembly has been shown to be comparable to that of the well-known tubulin inhibitor, combretastatin (B1194345) A-4. rsc.org

Interactive Data Table: Inhibition of Tubulin Polymerization by Indole Analogues

| Compound/Analogue | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Indole-based TMP analogue (9) | 1.5 ± 0.56 | rsc.org |

| Indole-based TMP analogue (10k) | 2.68 ± 0.15 | rsc.org |

| Indole-2-carbohydrazide (18f) | 1.7 ± 0.06 | rsc.org |

| Indole-2-carbohydrazide (18g) | 1.4 ± 0.02 | rsc.org |

| Oxime-based indole/1,2,4-triazole hybrid (7i) | 3.03 ± 0.11 | frontiersin.org |

BCL-2 Protein Family Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Anti-apoptotic members, such as Bcl-2 itself, prevent cell death, while pro-apoptotic members, like Bax, promote it. An imbalance in the ratio of these proteins is a common feature of cancer cells, leading to their survival and resistance to therapy.

Indole-2-carboxamide derivatives have been shown to modulate the expression of Bcl-2 family proteins, shifting the balance towards apoptosis. asm.org Studies have demonstrated that treatment with these compounds can lead to a significant decrease in the levels of the anti-apoptotic protein Bcl-2 and a concurrent increase in the levels of the pro-apoptotic protein Bax. asm.org This modulation of Bcl-2 family proteins is a key component of the apoptotic mechanism of these compounds. Some indole-2-carboxylic acids have also been identified as potent and selective inhibitors of MCL-1, another anti-apoptotic Bcl-2 family member. mdpi.com

Exploration of Mechanism-of-Action (MOA) through Advanced Biochemical Assays

To further elucidate the intricate mechanisms of action of this compound and its analogues, researchers have employed a variety of advanced biochemical assays. These assays provide deeper insights into the specific signaling pathways and molecular interactions that are perturbed by these compounds.

One of the key areas of investigation has been the effect of these indole derivatives on various protein kinases that are critical for cancer cell survival and proliferation. Kinase inhibition assays have revealed that certain indole-2-carboxamides can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgresearchgate.net For example, some 5-substituted-3-ethylindole-2-carboxamides have shown potent inhibitory activity against both EGFR and CDK2. researchgate.net Additionally, some analogues have demonstrated inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the oncogenic BRAFV600E mutant. mdpi.com

The modulation of key signaling pathways has also been a focus of investigation. Studies have shown that indole compounds can regulate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov Furthermore, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation, has been shown to be affected by these compounds. nih.govnih.gov For instance, some indole-2-carboxamides have been found to induce β-arrestin-mediated downstream activation of ERK signaling. nih.gov Reporter gene assays have also been utilized to study the effect of these compounds on gene expression, revealing that they can modulate cap-dependent translation. asm.org

Interactive Data Table: Advanced Biochemical Assays for MOA of Indole Analogues

| Assay Type | Target/Pathway | Observed Effect | Reference |

| Kinase Inhibition Assay | EGFR, CDK2 | Dual Inhibition | rsc.orgresearchgate.net |

| Kinase Inhibition Assay | VEGFR-2, BRAFV600E | Inhibition | mdpi.com |

| Signaling Pathway Analysis | PI3K/Akt/mTOR | Regulation | nih.gov |

| ERK Phosphorylation Assay | MAPK/ERK Pathway | Activation of ERK signaling | nih.gov |

| Reporter Gene Assay | Cap-dependent translation | Inhibition | asm.org |

Investigation of this compound: Assessment of Target Selectivity and Potential Polypharmacology

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research data for the compound This compound . Consequently, detailed information regarding its molecular targets, biological mechanisms, target selectivity, and potential polypharmacology is not available in published scientific studies.

While research into the broader class of indole-2-carboxamides and other indole-morpholine analogues is an active area of investigation, the explicit focus of this article is solely on this compound. Therefore, in adherence to the specified constraints, information from related but distinct compounds cannot be presented.

The scientific community has explored various analogues of this compound for a range of therapeutic applications. For instance, certain indole-2-carboxamide derivatives have been investigated for their potential as antitubercular and anticancer agents, with some studies highlighting their polypharmacological profiles. nih.govnih.gov This concept of polypharmacology, where a single compound interacts with multiple targets, is a significant area of interest in drug discovery. nih.gov

Furthermore, other research has focused on indole derivatives that target crucial cellular components like tubulin, which is vital for cell division, and various protein kinases that are key regulators of cellular signaling pathways. nih.govmdpi.comnih.gov Specifically, some indole-based compounds have been designed as dual inhibitors of targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Additionally, some indole-morpholine hybrids have demonstrated potential in anticancer research. nih.gov

However, it is crucial to reiterate that these findings pertain to analogues and not to this compound itself. Without direct experimental evidence, the biological activities and molecular interactions of these related compounds cannot be extrapolated to the specific molecule .

Due to the lack of specific data, a detailed assessment of the target selectivity and potential polypharmacology of this compound cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this particular chemical entity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Substituent Effects on the 1H-Indole Moiety

The indole (B1671886) core is a key pharmacophore, and its substitution pattern is a critical determinant of biological activity. Researchers have extensively explored modifications at the N-1 position, the C4-C7 positions of the benzene (B151609) ring, and the C2 position to modulate the potency and selectivity of these compounds.

N-1 Position Modifications and Their Influence on Bioactivity

The nitrogen atom at the N-1 position of the indole ring is a common site for modification, often through alkylation or arylation, to explore its impact on biological activity. The presence of the N-H bond itself is often considered crucial for activity, as it can act as a hydrogen bond donor in interactions with biological targets.

In studies of related indole-2-carboxamide derivatives, the indole N-H group has been identified as important for antiproliferative action. For instance, the replacement of the indole core with a benzofuran, which substitutes the NH group with an oxygen atom, can lead to a decrease in activity, highlighting the significance of the indole NH in the antiproliferative action of these compounds nih.gov.

While extensive data on N-1 substitution for 1H-indol-2-yl(morpholin-4-yl)methanone itself is limited, research on the broader class of indole-2-carboxamides suggests that N-alkylation can have varied effects depending on the target. In some series, N-alkylation is a viable strategy to modulate pharmacokinetic properties researchgate.net. For example, the synthesis of N-alkylindoles from N,N-dialkylanilines provides a pathway to a variety of N-substituted indole scaffolds science.gov. However, in other contexts, the unsubstituted N-H is preferred. The decision to modify the N-1 position is therefore highly dependent on the specific biological target and the desired therapeutic outcome.

Substitutions on the Benzene Ring of Indole (C4-C7)

The benzene portion of the indole ring offers multiple positions (C4, C5, C6, and C7) for substitution, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk. Halogenation is a common strategy employed at these positions.

Studies on indole-2-carboxamides have shown that substitutions at the 4- and/or 6-positions of the indole ring can be optimal for certain biological activities, such as anti-tubercular effects. The lipophilicity of the substituents at these positions appears to play a significant role in the bioactivity of the series jchemrev.com. For example, a 4,6-difluoroindole (B180311) scaffold was chosen in one study to increase lipophilicity, which can enhance uptake by tumor cells researchgate.net.

Specifically, the introduction of a single bromo group at the C6 position led to a significant increase in anti-tubercular activity compared to unsubstituted and 5-halosubstituted indoles jchemrev.com. In another study focused on antiproliferative activity, a 5,7-dichloro derivative demonstrated lower potency than a corresponding 5-chloro derivative, indicating that the position and number of halogen atoms on the indole's phenyl ring are critical factors consensus.app.

The impact of substitution at the C5 position has also been investigated. In one series of antiproliferative compounds, a 5-chloro substituted analog showed significantly higher efficacy than a regioisomer with the chlorine at a different position on a related scaffold consensus.app. These findings underscore the sensitivity of biological activity to the precise placement of substituents on the indole's benzene ring.

| Compound Analogue | Substitution Pattern | MIC (μM) | ClogP | Key Finding |

|---|---|---|---|---|

| 8a | Unsubstituted | 6.20 | 6.07 | Baseline activity. |

| 8b | 4-OCH₃ | 2.84 | 6.09 | Enhanced activity compared to 5-OCH₃. |

| 8c | 5-OCH₃ | 5.67 | 6.09 | Less active than 4-OCH₃ analogue. |

| 8e | 5-Cl | 2.80 | 6.89 | Higher lipophilicity and activity than 5-OCH₃. |

| 8f | 6-Br | 0.62 | 7.04 | Significantly increased activity. |

| 8g | 4,6-Dichloro | 0.32 | 7.64 | Most potent in the series, highest lipophilicity. |

| 8h | 4,6-Difluoro | 0.70 | 6.50 | More active than unsubstituted, less than dichloro. |

Impact of Substituents at the Indole C2 Position on Conformational Landscape and Activity

While direct substitution on the C2 carbon is less common in this scaffold, as it would alter the core structure, the nature of the amide group itself is paramount. The planarity and electron-withdrawing properties of the carboxamide group contribute significantly to the affinity of these compounds for their binding pockets enamine.net.

In broader studies of indole-2-carboxamides, modifications are more frequently introduced at the C3 position. These C3 substituents can have a profound impact on the allosteric modulation of certain receptors, suggesting the presence of a hydrophobic sub-pocket in proximity to the C3-position enamine.net. The size and type of these C3 substituents are critical, with linear alkyl groups often being preferred over cyclic structures for optimal allostery enamine.net. Although this pertains to C3, it highlights the sensitivity of the indole scaffold to steric and electronic changes near the C2-carboxamide group, which can alter the conformational landscape and, consequently, the biological activity.

Derivatization of the Morpholine (B109124) Ring

The morpholine ring is another key component of the scaffold, contributing to the molecule's polarity, solubility, and hydrogen bonding capacity. Modifications to this ring, both on the nitrogen and carbon atoms, have been explored to modulate the compound's properties.

Effects of Substitutions on the Morpholine Nitrogen and Carbon Atoms

The nitrogen atom of the morpholine ring is part of the amide linkage in the parent compound and is thus not available for substitution. However, in related compounds where the morpholine is attached differently, N-substitution can be a key modification point.

More relevant to the direct derivatization of the morpholine ring in this scaffold are substitutions on its carbon atoms. The introduction of alkyl groups at the C3 position of a morpholine ring has been shown to increase anticancer activity in some series of compounds jchemrev.com. This suggests that steric bulk on the morpholine ring can be tolerated and may even lead to more favorable interactions with the target protein. The stereochemistry of these substitutions is also likely to be a critical factor in determining biological activity.

Bioisosteric Replacements of the Morpholine Heterocycle (e.g., piperazine (B1678402), thiomorpholine-1,1-dioxide)

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The morpholine ring in this compound can be replaced by other cyclic amines such as piperazine or thiomorpholine (B91149) and its oxidized forms.

Thiomorpholine and its S,S-dioxide derivative are also valuable bioisosteres. The sulfur atom in thiomorpholine can engage in different types of interactions compared to the oxygen in morpholine. Oxidation to the sulfone (thiomorpholine-1,1-dioxide) introduces a strong hydrogen bond acceptor and can significantly alter the polarity and geometry of the ring. In a study comparing dihydroquinoline derivatives, the morpholine analog exhibited better antimycobacterial potency than the thiomorpholine analog, suggesting that for that particular scaffold and target, the oxygen of the morpholine was preferred over the sulfur of the thiomorpholine jchemrev.com.

| Compound Analogue | Heterocycle | MIC (μg/mL) | Key Finding |

|---|---|---|---|

| 25 | Parent Dihydroquinoline | 12.5 | Baseline activity. |

| 26a | Morpholine | <12.5 | Improved potency over parent compound. |

| 26b | Thiomorpholine | >12.5 | Less potent than the parent and morpholine analogue. |

The structure-activity relationship of this compound and its derivatives is a complex interplay of electronic, steric, and physicochemical properties. Modifications to the indole nucleus, whether at the N-1 position or on the benzene ring, can significantly modulate biological activity. Similarly, the nature of the heterocyclic ring attached to the C2-carboxamide is a critical determinant of efficacy, with morpholine often being a favorable choice, though its bioisosteric replacement with piperazine or thiomorpholine derivatives can be advantageous in specific contexts. The data gathered from various studies on related indole-2-carboxamides provide a valuable framework for the rational design of new analogues with improved therapeutic potential.

The Significance of the Methanone (B1245722) Linker in Ligand-Target Interactions

The methanone (-C=O) linker is a critical structural motif in this compound, playing a important role in how the molecule binds to its biological targets. This linker, which connects the indole ring to the morpholine moiety, is not merely a spacer. Its carbonyl group can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding pocket of a receptor or enzyme.

In broader studies of indole derivatives, the nature of the linker at the 2-position of the indole is a key determinant of biological activity. For instance, in a series of indole-2-carboxamide derivatives studied as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), the carboxamide linkage, which includes the methanone group, was essential for maintaining the binding conformation. nih.gov The interaction of these compounds involves the formation of hydrogen bonds and specific contacts within the active site, underscoring the importance of the linker's geometry and electronic features. nih.gov

Development of Predictive QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. For a compound like this compound, developing predictive QSAR models is a key step in the optimization process for developing new, more potent analogues.

The process begins with a dataset of structurally related compounds and their experimentally determined biological activities. biointerfaceresearch.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are then used to build a mathematical model that relates the descriptors to the activity. biointerfaceresearch.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules and reducing the need for extensive animal testing. nih.gov

For example, 3D-QSAR studies on indole-2-carboxamide derivatives have successfully generated highly predictive models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide a three-dimensional map of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Development

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. | > 0.5 |

| r²_pred (External R²) | A measure of the predictive ability of the model on an external test set of compounds. | > 0.5 |

These statistical parameters are crucial for validating the robustness and predictive power of any developed QSAR model.

Computational Approaches to SAR Elucidation, including Ligand-Based and Structure-Based Drug Design

The elucidation of Structure-Activity Relationships (SAR) for this compound and its analogues is greatly facilitated by computational methods. These can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By comparing a series of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov Docking simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

For the indole-2-carboxamide class of compounds, molecular docking studies have been instrumental in understanding their binding modes. nih.govmdpi.com These studies can reveal how the indole core, the methanone linker, and the substituent on the amide nitrogen (in this case, the morpholine ring) fit into the binding site and interact with key amino acid residues. nih.gov The insights gained from these computational studies are invaluable for guiding the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Table 2: Common Computational Techniques in Drug Design

| Technique | Approach | Information Gained | Application |

| Pharmacophore Modeling | Ligand-Based | 3D arrangement of essential features for activity. | Virtual screening, lead optimization. |

| Molecular Docking | Structure-Based | Binding mode, protein-ligand interactions, binding affinity. | Virtual screening, lead optimization. |

| 3D-QSAR (CoMFA/CoMSIA) | Ligand-Based | 3D contour maps of favorable/unfavorable regions for activity. | Guiding structural modifications. |

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR for this compound, paving the way for the design of novel and more effective therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 1H-indol-2-yl(morpholin-4-yl)methanone is expected to reveal distinct signals for each unique proton. The indole (B1671886) moiety would typically present signals in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants providing information about the substitution pattern on the benzene (B151609) ring. A characteristic broad singlet for the indole N-H proton would likely appear at a downfield chemical shift (δ > 10 ppm). orientjchem.org The protons of the morpholine (B109124) ring would be observed in the aliphatic region, typically as multiplets between δ 3.0 and 4.0 ppm, reflecting the chair conformation and the influence of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 10.0 | Broad Singlet |

| Indole Aromatic-H | 7.0 - 8.0 | Multiplets |

| Morpholine -CH₂-N- | 3.5 - 4.0 | Multiplets |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the methanone (B1245722) linker is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons of the indole ring would resonate between δ 110 and 140 ppm. The aliphatic carbons of the morpholine ring would appear in the upfield region, generally between δ 40 and 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Indole Aromatic-C | 110 - 140 |

| Morpholine -CH₂-N- | 40 - 50 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Experiments for Connectivity and Stereochemical Assignments

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons within the indole and morpholine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying the connectivity across quaternary carbons and the carbonyl group, linking the indole and morpholine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This information is critical for determining the conformation and stereochemistry of the molecule, such as the relative orientation of the indole and morpholine rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the compound with high precision, which allows for the unambiguous determination of its elemental composition (C₁₃H₁₄N₂O₂). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate the molecular ion. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond between the indole and morpholine units, as well as characteristic fragmentations of the indole and morpholine rings themselves.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. orientjchem.org A sharp peak corresponding to the N-H stretching of the indole ring would be anticipated around 3300-3400 cm⁻¹. orientjchem.org C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O-C stretching of the morpholine ring would also give a characteristic signal.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to identify these functional groups. Non-polar bonds often give rise to strong Raman signals, which could be advantageous for observing certain skeletal vibrations.

Table 3: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Carbonyl C=O | Stretch | 1630 - 1680 |

| C-N Stretch | Stretch | 1200 - 1350 |

Note: These are predicted values based on analogous structures.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the indole ring system, the chair conformation of the morpholine ring, and the relative orientation of these two moieties with respect to each other. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H) and van der Waals forces, which govern the solid-state architecture. For related indole derivatives, crystal structures have been successfully determined, providing valuable comparative data. nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the structural, spectroscopic, and chemical reactivity of various molecules.

The optimization of the molecular geometry of 1H-indol-2-yl(morpholin-4-yl)methanone is a crucial first step in computational analysis. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state, thus representing the most stable conformation of the molecule. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the compound are determined. bhu.ac.in

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Indole (B1671886) N1-C2 | 1.38 | C2-C3-C8 | 108.5 |

| C2-C=O | 1.48 | N1-C2-C=O | 125.0 |

| C=O | 1.25 | O=C-N(morpholine) | 121.0 |

| C-N(morpholine) | 1.37 | C-N-C(morpholine) | 118.0 |

| Morpholine (B109124) C-O | 1.43 | C-O-C(morpholine) | 109.5 |

| Morpholine C-N | 1.46 | C-N-C(morpholine) | 112.0 |

Note: These values are representative and would be precisely determined through DFT calculations.

The electronic properties of a molecule are critical for understanding its reactivity and interaction with other molecules. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. acadpubl.eumalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the carbonyl group and the indole system. acadpubl.eu

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. bhu.ac.in It uses a color scale to denote different potential values, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.inacadpubl.eu In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the N-H proton of the indole ring would exhibit a positive potential. bhu.ac.in

Table 2: Calculated Electronic Properties of this compound (Theoretical)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Energy Gap | 4.86 |

Note: These are representative values based on similar molecular structures and would be refined by specific DFT calculations. bhu.ac.insemanticscholar.org

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. bhu.ac.in

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted vibrational modes would include the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic parts, and a strong C=O stretching of the ketone linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra. For instance, the proton of the indole N-H group is expected to appear at a downfield chemical shift. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govd-nb.infoijper.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the carbonyl oxygen and the indole N-H group could act as hydrogen bond acceptors and donors, respectively, while the indole and morpholine rings could engage in hydrophobic and other interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode from docking studies.

An MD simulation of the this compound-protein complex would involve placing it in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. Analysis of the simulation trajectory can confirm if the key interactions observed in docking are maintained over time, thus validating the stability of the complex.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound shows promising activity, its structure can be used as a query in a virtual screen to find other commercially available or synthetically accessible compounds with similar properties.

Furthermore, de novo design methods can be employed to create novel molecular structures from scratch, optimized for binding to a specific target. mdpi.comnih.govmdpi.com Using the binding mode of this compound as a starting point, these algorithms can suggest modifications to the indole ring, the morpholine moiety, or the linker to improve binding affinity and other drug-like properties, leading to the design of new, potentially more potent analogues.

In Silico Prediction of Compound Properties Relevant to Research Design (e.g., LogP for SAR correlations)

In silico prediction of physicochemical properties is a cornerstone of computational chemistry in research design. These predictions, derived from the compound's structure using various computational models, provide valuable insights into its potential pharmacokinetic and pharmacodynamic behavior before committing to extensive laboratory synthesis and testing. For this compound, these predicted properties offer a foundational dataset for any research endeavor.

One of the most critical predicted parameters is the logarithm of the octanol-water partition coefficient (LogP). This value is a measure of a compound's lipophilicity, which significantly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. In SAR studies, LogP is essential for correlating the chemical structure of a series of analogs with their biological activity. nih.gov Modifications to a molecule that alter its LogP can dramatically affect how it interacts with biological membranes and target proteins.

Other important computationally predicted descriptors include Topological Polar Surface Area (TPSA), the number of hydrogen bond donors and acceptors, molecular weight, and the number of rotatable bonds. TPSA is a particularly useful predictor of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with molecular weight, are central to drug-likeness rules, such as Lipinski's Rule of Five, which assess the potential for a compound to be orally active.

The predicted properties for this compound, as calculated by computational models and available in public databases, are summarized below. nih.gov This data serves as a critical baseline for designing SAR studies, allowing researchers to systematically modify the indole, morpholine, or carbonyl linker moieties and correlate these structural changes with shifts in predicted properties and observed biological activities.

Predicted Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Formula | C13H14N2O2 | Defines the elemental composition. |

| Molecular Weight | 230.26 g/mol | Influences absorption and distribution; a key parameter in drug-likeness rules. |

| XLogP3 | 1.4 | A measure of lipophilicity; crucial for predicting solubility, permeability, and for SAR correlations. nih.gov |

| Hydrogen Bond Donors | 1 | Indicates the potential to donate hydrogen bonds, affecting binding to targets and solubility. nih.gov |

| Hydrogen Bond Acceptors | 3 | Indicates the potential to accept hydrogen bonds, influencing target interaction and physicochemical properties. nih.gov |

| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact receptor binding and conformational entropy. nih.gov |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. nih.gov |

Research Applications and Prospective Directions in Chemical Biology

Utility as Chemical Probes for Interrogating Biological Systems and Pathways

The indole-morpholine scaffold serves as a valuable tool for dissecting complex biological processes. Compounds based on this framework have been developed as chemical probes to investigate specific molecular targets and pathways. For instance, derivatives of indole-2-carboxamides, a class to which 1H-indol-2-yl(morpholin-4-yl)methanone belongs, have been synthesized and evaluated as allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.govnih.gov These molecules allow researchers to study the nuanced regulation of the CB1 receptor, providing insights into its role in various physiological and pathological states. rti.org The ability of these compounds to modulate receptor activity without directly competing with the endogenous ligand makes them sophisticated probes for studying receptor function and signaling. nih.gov

Furthermore, the morpholine (B109124) ring is often incorporated into molecular designs to enhance properties like solubility and bioavailability, which are critical for effective chemical probes in cellular and in vivo systems. researchgate.net The indole (B1671886) portion of the scaffold is a well-known pharmacophore that can engage in various biological recognition events, making the combined framework suitable for developing probes against a wide range of targets, including protein kinases and G-protein coupled receptors. researchgate.netmdpi.com

Lead Compound Identification and Pre-clinical Optimization in Drug Discovery Research

The indole-2-carboxamide structure is a prominent template for identifying lead compounds in drug discovery. acs.org Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold to optimize its therapeutic potential. nih.govnih.gov For example, research on CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide core has identified key structural modifications that enhance potency and efficacy. nih.govrti.org

Optimization efforts often focus on several key areas of the molecule:

Indole Ring Substitution: Modifications at the C3, C5, and C6 positions of the indole ring have been shown to significantly impact biological activity. nih.govrsc.org For example, introducing small alkyl groups at the C3 position or a chloro/fluoro group at the C5 position can enhance potency for the CB1 receptor. nih.gov

Amide Linker Modification: The nature of the group attached to the carboxamide nitrogen is crucial. While the subject compound features a morpholine ring, other studies have explored phenethyl and piperidinyl groups to fine-tune activity. nih.gov

Bioisosteric Replacement: The morpholine moiety itself can be considered a bioisostere for other cyclic amines, often used to improve metabolic stability and pharmacokinetic properties during preclinical development. researchgate.net

One study on anti-inflammatory agents identified an indole-2-carboxamide derivative with a 4-methylpiperdinyl group as a potent inhibitor of IL-6 and TNF-α production. acs.org Another line of research identified a potent dual inhibitor of EGFR and VEGFR-2, highlighting the importance of the morpholino moiety for EGFR inhibitory activity. nih.gov These examples underscore how the indole-morpholine framework serves as a foundational structure for preclinical optimization against diverse disease targets. nih.govacs.org

Below is a table summarizing SAR findings for related indole-2-carboxamide scaffolds targeting the CB1 receptor.

| Compound Series | Modification Site | Preferred Substituent for Activity | Observed Effect | Reference |

| 1H-indole-2-carboxamides | Phenyl Ring (Amide) | 4-position piperidinyl or dimethylamino | Preferred for CB1 activity | nih.gov |

| 1H-indole-2-carboxamides | Indole Ring C5-position | Chloro or Fluoro group | Enhanced modulation potency | nih.gov |

| 1H-indole-2-carboxamides | Indole Ring C3-position | Short alkyl groups | Enhanced modulation potency | nih.govnih.gov |

| Indole-2-carboxamides | Amide Linker | Carboxamide functionality | Required for activity | nih.gov |

Advanced Methodologies for Scaffold Diversification and Library Synthesis

The generation of molecular diversity from a common scaffold is a cornerstone of modern medicinal chemistry. For the indole-morpholine framework, several advanced synthetic methodologies are employed to create libraries of related compounds for screening. Diversity-oriented synthesis (DOS) strategies are particularly powerful, allowing for the systematic exploration of chemical space around the core structure. researchgate.netresearchgate.net

Key synthetic strategies include:

Parallel Synthesis: Amide bond formation is a robust reaction, making it highly amenable to parallel synthesis. Starting from a common indole-2-carboxylic acid precursor, a library of amides can be rapidly generated by reacting it with a diverse collection of amines, including various substituted morpholines. nih.gov

Ring-Forming Reactions: Novel methods for the synthesis and functionalization of the morpholine ring itself provide another avenue for diversification. nih.gov This can involve multi-component reactions that build the morpholine core with inherent complexity. researchgate.net

Indole Core Modification: The indole nucleus can be functionalized at multiple positions before or after coupling with the morpholine moiety. youtube.com Techniques like Fischer indole synthesis allow for the construction of diverse indole precursors, while late-stage functionalization can introduce further modifications. orientjchem.org For instance, a Zn(II)-catalyzed divergent synthesis has been reported to create functionalized polycyclic indolines from indole substrates. polimi.it

These methodologies enable the creation of large and structurally diverse libraries, increasing the probability of identifying compounds with novel or improved biological activities.

Exploration of Novel Biological Targets Responsive to Indole-Morpholine Frameworks

While initial research has focused on established targets like cannabinoid receptors and certain kinases, the indole-morpholine scaffold holds promise for modulating a wider array of biological targets. nih.govnih.gov Library synthesis coupled with high-throughput screening allows for the unbiased exploration of new therapeutic opportunities.

Potential novel target classes include:

Anti-Infective Agents: Indole-2-carboxamides have been investigated for activity against Mycobacterium tuberculosis, with some analogues showing potent growth inhibition. rsc.org The lipophilicity and structural features of the scaffold can be tuned to facilitate passage through the complex cell wall of bacteria.

Anti-Cancer Agents: Beyond kinases, indole derivatives are being explored as inhibitors of other cancer-related targets like tubulin polymerization and topoisomerases. nih.govmdpi.com The indole-morpholine framework may offer a unique geometry for interacting with the colchicine (B1669291) binding site on tubulin or intercalating with DNA. nih.gov A series of indole-pyrimidine hybrids featuring a morpholine moiety demonstrated significant antiproliferative activity against several cancer cell lines. researchgate.net

Neurodegenerative Disease Targets: The indole scaffold is a key feature in compounds designed to combat neurodegenerative diseases by targeting enzymes and receptors like 5-HT₆R and AMPK. mdpi.com The addition of a morpholine ring could improve the blood-brain barrier permeability and pharmacokinetic profile of such agents.

The table below shows examples of biological targets that have been modulated by compounds containing the indole-2-carboxamide or related indole-morpholine frameworks.

| Target Class | Specific Target | Compound Type/Scaffold | Biological Effect | Reference |

| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | 1H-indole-2-carboxamides | Negative Allosteric Modulation | nih.govrti.org |

| Kinases | EGFR / VEGFR-2 | Indole derivatives with morpholino moiety | Dual Inhibition | nih.gov |

| Cytokine Pathways | IL-6 / TNF-α | Indole-2-carboxamide derivatives | Inhibition of Production | acs.org |

| Anti-Infective Targets | Mycobacterium tuberculosis | N-(rimantadine)-indole-2-carboxamides | Growth Inhibition | rsc.org |

| Cytoskeletal Proteins | Tubulin | 3-aroyl-1H-indole derivatives | Inhibition of Polymerization | mdpi.com |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Activity Prediction

The convergence of computational power and chemical data is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) are being increasingly applied to accelerate the design and optimization of compounds based on scaffolds like indole-morpholine. nih.govspringernature.com

AI/ML applications in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. springernature.com These models can predict the biological activity of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates and reduce wasted effort. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the indole-morpholine framework, optimized for specific properties like binding affinity to a target, metabolic stability, or low toxicity. mdpi.comnih.gov

Virtual Screening: AI can enhance high-throughput virtual screening by more accurately predicting how a molecule from a large database will bind to a protein target. mdpi.com This accelerates the identification of initial "hit" compounds for a new biological target. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can forecast these properties based on molecular structure, helping to identify and eliminate compounds likely to fail in later preclinical stages. researchgate.netnih.gov

The integration of these computational tools can significantly shorten the timeline and reduce the cost of moving from a lead compound to a clinical candidate. nih.govresearchgate.net

Contributions to Fundamental Understanding of Indole and Morpholine Scaffolds in Biological Recognition

The extensive study of compounds like This compound contributes significantly to our fundamental understanding of molecular recognition in biology. The indole ring is recognized as a "privileged scaffold" precisely because it can mimic the structures of key biological molecules, such as the amino acid tryptophan, enabling it to interact with a wide variety of proteins. researchgate.netnih.gov

Research on the indole-morpholine framework provides key insights:

Pharmacophore Analysis: It helps define the essential three-dimensional arrangement of chemical features (pharmacophore) required for activity at specific targets. For example, the relative positions of the indole nitrogen, the carbonyl oxygen, and hydrophobic regions are critical for binding. nih.gov

Role of the Morpholine Ring: The morpholine moiety is frequently used by medicinal chemists to improve physicochemical properties. nih.gov Analyzing its impact across many compound series and biological targets helps to build a predictive understanding of how it influences solubility, cell permeability, and metabolic stability, often by breaking planarity and increasing the fraction of sp³ carbons. researchgate.netresearchgate.net

Binding Mode Elucidation: Structural biology studies (e.g., X-ray crystallography) of indole-morpholine compounds bound to their protein targets reveal the specific atomic interactions—such as hydrogen bonds, pi-stacking, and hydrophobic contacts—that govern binding affinity and selectivity. This knowledge is invaluable for the rational design of future therapeutic agents. mdpi.com

By systematically exploring the chemical space around this framework and correlating structural changes with biological outcomes, researchers build a deeper, more predictive science of drug design.

Q & A

Q. Advanced SAR Design

- Core Modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess steric/electronic effects on tubulin binding .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the indole C5 position to enhance hydrophobic interactions with the colchicine binding site .

- Crystallographic Validation : Co-crystal structures of analogs (e.g., ABI-231) with tubulin reveal critical hydrogen bonds between the morpholine oxygen and β-tubulin residues (e.g., Valα181) .

How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?

Q. Data Contradiction Analysis

- Dose-Response Profiling : Use multiple cancer cell lines (e.g., PC-3, MCF-7) to differentiate between general cytotoxicity (IC < 1 μM) and target-specific effects .

- Off-Target Screening : Employ kinase panels or proteome-wide assays to identify unintended interactions (e.g., FGFR1 inhibition) that may skew results .

- Solubility Adjustments : Poor aqueous solubility (<1 mg/mL in PBS) can lead to false negatives; use DMSO stock solutions ≤10 mM with ≤0.1% final concentration .

What in vivo models are suitable for evaluating antitumor efficacy?

Q. Advanced Preclinical Models

- Xenograft Studies : Subcutaneous implantation of A549 (lung) or PC-3 (prostate) tumors in immunodeficient mice. Dose orally at 50 mg/kg/day for 21 days; monitor tumor volume via caliper measurements .

- Metastasis Assays : Tail-vein injection of 4T1-Luc2 (breast) cells in BALB/c mice, followed by bioluminescence imaging to track lung colonization .

- Pharmacokinetics : Measure plasma half-life (t) and bioavailability (>40% in rats) using LC-MS/MS .

How can researchers address low yields in multi-step syntheses?

Q. Methodological Troubleshooting

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .

- Catalyst Screening : Test Pd(OAc)/XPhos for Suzuki-Miyaura couplings (improves yield from 39% to >70%) .

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 hrs) for Buchwald-Hartwig aminations, minimizing decomposition .

What computational tools predict binding modes with biological targets?

Q. Advanced Modeling Techniques

- Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate interactions with tubulin (PDB: 5J2T). Focus on van der Waals contacts between the indole ring and β-tubulin .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the morpholine ring in the binding pocket .

- QSAR Models : Train on IC data from analogs to prioritize substituents (e.g., 3,4,5-trimethoxy phenyl enhances potency) .

How can metabolic stability be improved for in vivo applications?

Q. Advanced Pharmacokinetic Optimization

- Cytochrome P450 Inhibition : Introduce methyl groups at metabolically labile positions (e.g., indole C7) to block CYP3A4-mediated oxidation .

- Prodrug Design : Convert the ketone to a ketal (e.g., ethylene glycol adduct) for delayed release in acidic tumor microenvironments .

- Plasma Protein Binding : Modify logP (aim for 2–3) via trifluoromethyl groups to reduce albumin sequestration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.